molecular formula C23H23ClN4 B11551189 2-amino-6-tert-butyl-4-(2-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-6-tert-butyl-4-(2-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B11551189
M. Wt: 390.9 g/mol
InChI Key: GWTXVLCYCBNNRY-UHFFFAOYSA-N
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Description

2-Amino-6-tert-butyl-4-(2-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a tert-butyl group, a chlorophenyl group, and three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-tert-butyl-4-(2-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexahydronaphthalene Core: The initial step involves the cyclization of appropriate precursors to form the hexahydronaphthalene core. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using a chlorobenzene derivative and a Lewis acid catalyst.

    Amino Group Addition: The amino group is typically introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.

    Nitrile Group Formation: The nitrile groups are introduced through a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-tert-butyl-4-(2-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-6-tert-butyl-4-(2-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-amino-6-tert-butyl-4-(2-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-tert-butyl-4-(2-chlorophenyl)nicotinonitrile
  • 2-Amino-4-tert-butyl-6-chlorophenol

Uniqueness

2-Amino-6-tert-butyl-4-(2-chlorophenyl)-3,4,4a,5,6,7-hexahydronaphthalene-1,3,3-tricarbonitrile is unique due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C23H23ClN4

Molecular Weight

390.9 g/mol

IUPAC Name

2-amino-6-tert-butyl-4-(2-chlorophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C23H23ClN4/c1-22(2,3)14-8-9-15-17(10-14)20(16-6-4-5-7-19(16)24)23(12-26,13-27)21(28)18(15)11-25/h4-7,9,14,17,20H,8,10,28H2,1-3H3

InChI Key

GWTXVLCYCBNNRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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